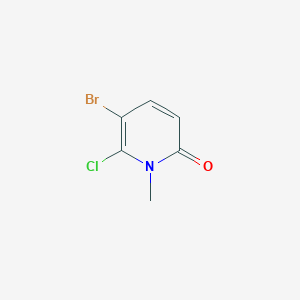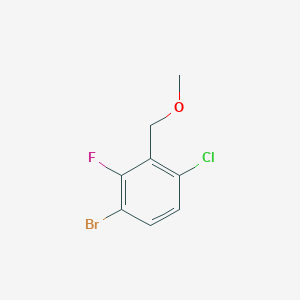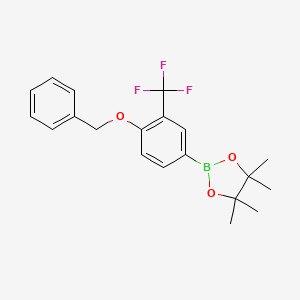
t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
The compound “t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is likely a derivative of pyrrolidine, which is a cyclic amine. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . This compound could potentially be used in various chemical transformations .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 2R,4R notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The tert-butyl group, hydroxymethyl group, and fluorine atom are attached to the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the tert-butyl group and the fluorine atom. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The fluorine atom is highly electronegative, which could also influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Drug Development
Compounds like "t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate" play a crucial role in the synthesis of various biologically active molecules. For example, the stereochemistry of phenylpiracetam and its derivatives emphasizes the importance of enantiomerically pure compounds in enhancing pharmacological profiles, illustrating the significance of similar compounds in drug synthesis (Veinberg et al., 2015). Such compounds are critical in exploring the relationship between molecular configuration and biological properties, leading to the development of more effective and selective drugs.
Material Science
In material science, the synthesis and characterization of polymers and other materials often rely on specific structural motifs found in compounds like "t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate." The review by Puts et al. (2019) on Polytetrafluoroethylene highlights the importance of understanding the chemical and physical properties of materials synthesized through processes that might involve similar intermediates (Puts, Crouse, & Améduri, 2019).
Environmental Impact and Biodegradation
Understanding the environmental impact and biodegradation pathways of chemicals, including those similar to "t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate," is essential. Research into compounds like Ethyl tert-butyl ether (ETBE) provides insights into the fate and biodegradation of synthetic compounds in soil and groundwater, relevant for assessing the environmental footprint of chemical manufacturing and usage (Thornton et al., 2020).
Safety and Toxicology
The safety assessment of chemical compounds used in food, pharmaceuticals, and other consumer products is critical. Studies on compounds like butylated hydroxyanisole and butylated hydroxytoluene, which share antioxidant properties with many synthetic intermediates, underscore the importance of evaluating the toxicological profile and safety of chemicals (Williams, Iatropoulos, & Whysner, 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMZCLHRRRKGF-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)


![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)


![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)



![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)